Triricinolein

Description

Significance of Triricinolein (B104778) in Contemporary Lipid Research

The significance of this compound in modern lipid research is multifaceted. Its unique structure, characterized by the hydroxyl groups on its fatty acid chains, imparts a higher viscosity and polarity compared to other triglycerides. This makes it a valuable subject for studies in lipidomics, where the focus is on the comprehensive analysis of lipids and their roles in biological systems.

Contemporary research is actively exploring the potential of this compound and its derivatives in various applications. Its inherent lubricity and biodegradability make it a promising candidate for the development of environmentally friendly lubricants. edinburghuniversitypress.com Furthermore, its biocompatibility is being leveraged in the pharmaceutical field for the creation of novel drug delivery systems, such as nanoparticles and organogels for transdermal drug delivery.

Historical Trajectories and Milestones in this compound Studies

The study of this compound is intrinsically linked to the long history of castor oil utilization. While castor oil has been used for various purposes for millennia, the scientific investigation into its chemical constituents began in the 19th century. A pivotal moment in the historical trajectory of this compound research was the discovery of its primary fatty acid component, ricinoleic acid, in 1848. thegoodscentscompany.com Later, in 1888, Friedrich Krafft made the first attempts to prepare ricinoleic acid in a more purified form. thegoodscentscompany.com

The early 20th century saw continued research into the chemical nature of castor oil, with a 1952 study by Achaya and Saletore specifically addressing this compound and ricinoleic acid from castor oil. wikipedia.org The advancement of analytical techniques throughout the 20th and into the 21st century has allowed for a more detailed characterization of this compound and other acylglycerols within castor oil. ebi.ac.uknih.gov

Current Research Landscape and Emerging Trends in this compound Science

The current research landscape for this compound is vibrant and expanding into new scientific and industrial domains. A significant trend is the focus on its use as a renewable resource for the synthesis of biopolymers and biodegradable materials. The reactivity of its hydroxyl groups allows for chemical modifications to produce a variety of value-added products.

Emerging trends also include the enzymatic modification of this compound. Lipase-catalyzed reactions are being investigated to produce specific diricinoleins and other derivatives with tailored properties. ebi.ac.uknih.gov These enzymatic methods offer a more sustainable and specific alternative to traditional chemical synthesis. ebi.ac.uk There is also growing interest in its potential biomedical applications, with some studies exploring the properties of its primary component, ricinoleic acid.

Epistemological Frameworks and Methodological Paradigms in this compound Investigations

The investigation of this compound falls within the broader epistemological framework of lipidomics, a field that has seen a paradigm shift with the advent of advanced analytical technologies. derpharmachemica.com Historically, the analysis of lipids was often limited to the study of broad classes. nih.gov The contemporary approach, however, emphasizes a detailed, quantitative analysis of individual lipid species to understand their specific biological roles.

Methodologically, the study of this compound has evolved from classical chemical methods to sophisticated instrumental techniques. The development of chromatography and mass spectrometry has been central to this evolution. nih.govepa.gov These methods allow for the detailed separation, identification, and quantification of this compound and other related triglycerides in complex mixtures. epa.gov The current paradigm favors a multi-faceted analytical approach, often combining different chromatographic and spectroscopic techniques to gain a comprehensive understanding of the sample's lipid profile.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C57H104O9 | nih.gov |

| Molecular Weight | 933.4 g/mol | nih.gov |

| Melting Point | -18 °C (Cloud Point) | |

| Viscosity | 950–1,100 mPa·s at 25°C | |

| Flash Point | 229 °C | |

| Solubility in Water | 4.723e-017 mg/L @ 25 °C (estimated) | ebi.ac.uk |

Composition of Triacylglycerols in Malaysian Castor Bean Oil

| Triacylglycerol | Abbreviation | Percentage (%) | Reference |

| This compound | RRR | 84.1 | |

| Diricinoleoylstearoylglycerol | RRS | 8.2 | |

| Diricinoleoyloleoylglycerol | RRO | 5.6 | |

| Diricinoleoyllinoleoylglycerol | RRL | 1.2 | |

| Diricinoleoylpalmitoylglycerol | RRP | 0.9 |

R represents Ricinoleoyl group

Properties

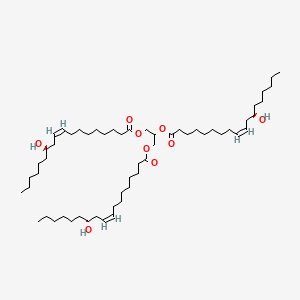

IUPAC Name |

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051926 | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-54-7 | |

| Record name | Ricinoleic acid triglyceride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIRICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Pathways and Methodologies for Triricinolein

Enzymatic Synthesis of Triricinolein (B104778)

Enzymatic synthesis offers a green and highly specific alternative to conventional chemical methods for producing this compound. The use of lipases under mild conditions minimizes by-products and enhances yield. smolecule.com

Lipase-Catalyzed Esterification for this compound Production

Lipase-catalyzed esterification is a primary route for the enzymatic synthesis of this compound, involving the direct reaction of glycerol (B35011) with three molecules of ricinoleic acid. smolecule.comsmolecule.com This biocatalytic approach is valued for its high specificity, which reduces the formation of unwanted side products. Various lipases have been investigated for this purpose, with immobilized enzymes being particularly effective. For instance, the use of Novozyme 435, an immobilized lipase (B570770) from Candida antarctica lipase B (CALB), in a solvent-free system at 60–70°C, has been shown to yield 95% this compound within 24 hours.

Research has also explored the synthesis of related compounds, such as diricinolein, through lipase-catalyzed reactions. In one study, Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) was used to esterify 2-monoricinolein with ricinoleic acid, achieving a 58% yield of 1,2(2,3)-diricinolein in just one hour. nih.gov This demonstrates the potential of specific lipases to control the degree of esterification on the glycerol backbone.

Optimization of Biocatalytic Parameters in this compound Synthesis

The efficiency of lipase-catalyzed synthesis is highly dependent on the optimization of various reaction parameters. mdpi.com Key variables include the choice of solvent, temperature, water activity (a(w)), enzyme concentration, and the molar ratio of substrates. scielo.brcsic.es

Non-polar solvents like hexane (B92381) are often preferred as they can enhance lipase activity and minimize competing hydrolysis reactions. The optimal temperature range for many lipases used in these reactions is typically between 40 and 60°C, which represents a balance between reaction rate and enzyme stability.

Water activity is another critical parameter. For the lipase-catalyzed methanolysis of this compound to produce 1,2(2,3)-diricinolein, using Penicillium roquefortii lipase (PRL) in diisopropyl ether (DIPE), a water activity of 0.53 was found to be optimal. nih.govresearchgate.net This condition yielded a high purity of the desired 1,2(2,3)-isomer (88%). nih.govresearchgate.net Statistical methods like Response Surface Methodology (RSM) and the Taguchi method are employed to systematically optimize these parameters for maximizing conversion yields. csic.esresearchgate.netnih.gov

Table 1: Optimization of Parameters for Lipase-Catalyzed Synthesis

| Parameter | Optimal Condition/Observation | Lipase/System | Reference |

|---|---|---|---|

| Temperature | 40–60°C | General Lipase Activity | |

| Solvent | Non-polar (e.g., hexane, DIPE) | General Lipase Activity / PRL | nih.gov |

| Water Activity (a(w)) | 0.53 | Penicillium roquefortii Lipase (PRL) | nih.govresearchgate.net |

| Enzyme | Novozyme 435 (Immobilized CALB) | Solvent-free esterification | |

| Yield | 95% this compound | Novozyme 435 | |

| Yield | 58% 1,2(2,3)-diricinolein | Rhizopus oryzae Lipase (ROL) | nih.gov |

Immobilized Enzyme Systems and Reactor Designs for this compound Bioproduction

The use of immobilized enzymes is a cornerstone of efficient biocatalytic production on an industrial scale. mdpi.comajol.info Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the product, and enables its reuse over multiple cycles, which significantly reduces production costs. mdpi.comnih.gov Techniques for immobilization include adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net

Engineering of Lipase Specificity and Activity for this compound Formation

Altering the inherent properties of enzymes through protein engineering can lead to biocatalysts with enhanced specificity and activity for desired reactions. While some native lipases, such as the one from castor beans (Ricinus communis), naturally exhibit high selectivity for this compound, their properties may not be ideal for industrial process conditions. scielo.brnottingham.ac.uk

Metabolic engineering in plants offers a route to increase the production of key precursors. A significant breakthrough was the identification of the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2). When this enzyme was expressed in transgenic Arabidopsis plants that already produced ricinoleic acid, the content of hydroxy fatty acids (HFAs) in the seed oil increased from 17% to nearly 30%. nih.gov This was achieved because RcDGAT2 can efficiently utilize ricinoleate (B1264116) in both the acyl donor and acyl acceptor substrates, a necessary capability for synthesizing this compound. nih.gov This demonstrates that engineering the enzymes of the triacylglycerol biosynthetic pathway is a powerful strategy to boost the accumulation of this compound.

Chemical Synthesis of this compound

Traditional chemical synthesis remains a viable alternative for producing this compound, primarily through direct esterification and transesterification reactions. smolecule.comsmolecule.com These methods are well-established but often require more demanding reaction conditions compared to enzymatic routes.

Direct Esterification and Transesterification Approaches for this compound Synthesis

Transesterification , also known as alcoholysis, is another common chemical route. scielo.org.ar This method can be used to produce this compound by first reacting castor oil with a simple alcohol like methanol (B129727) in the presence of a catalyst. smolecule.comsmolecule.com This initial step produces methyl ricinoleate. jst.go.jp Subsequent hydrolysis or further transesterification steps can then yield this compound. smolecule.comsmolecule.com The transesterification of triglycerides is a process similar to hydrolysis, but with an alcohol replacing water. scielo.org.ar Both acid and base catalysts can be used, although basic catalysts like sodium methoxide (B1231860) often lead to faster reactions. scielo.org.argoogle.com However, chemical methods can present challenges, including the need to remove the catalyst and manage by-products, which can add to the complexity and cost of purification. google.com

Table 2: Comparison of Synthetic Approaches for this compound

| Synthesis Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozyme 435) | 60-70°C, Solvent-free | High specificity, mild conditions, high yield (95%), green method | Higher catalyst cost initially | |

| Direct Chemical Esterification | Acid (e.g., H₂SO₄) | 110-130°C, 6-12 hours | Established method, good yields (80-85%) | Side reactions (estolide formation), high energy consumption, catalyst removal | |

| Chemical Transesterification | Base (e.g., Sodium Methoxide) or Acid | Varies | Can use castor oil directly | By-product formation, catalyst removal, purification challenges | smolecule.comsmolecule.comscielo.org.argoogle.com |

Homogeneous and Heterogeneous Catalytic Systems for this compound Chemical Synthesis

Catalytic systems are central to the efficient chemical synthesis of this compound, primarily through the esterification of ricinoleic acid with glycerol or the transesterification of other oils. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages. rsc.orgeolss.netappliedcatalysts.com

Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. eolss.netfrontiersin.org This allows for high catalytic activity and selectivity due to the accessibility of every catalytic entity as a single active site. eolss.net Common homogeneous catalysts for esterification include mineral acids (like sulfuric acid) and organic acids. However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to contamination and makes catalyst recycling challenging and costly. rsc.orgeolss.netappliedcatalysts.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. eolss.netappliedcatalysts.com This configuration offers significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial-scale processes. appliedcatalysts.comresearchgate.net Solid acid catalysts, such as zeolites and ion-exchange resins, are examples of heterogeneous catalysts used for esterification. While they are generally more stable and less corrosive, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations. rsc.orgfrontiersin.org The development of 'ideal' catalysts that combine the high activity of homogeneous systems with the stability and recyclability of heterogeneous ones is a key area of research. rsc.org

| Catalyst Type | Description | Advantages | Disadvantages |

| Homogeneous | Catalyst and reactants are in the same phase (liquid). eolss.netfrontiersin.org | High activity and selectivity. eolss.net | Difficult to separate from product, challenging to recycle, potential for corrosion. rsc.orgeolss.netappliedcatalysts.com |

| Heterogeneous | Catalyst is in a different phase from the reactants (solid/liquid). eolss.netappliedcatalysts.com | Easy separation and recovery, reusable, less corrosive. appliedcatalysts.comresearchgate.net | Lower activity and selectivity, potential mass transfer limitations. rsc.orgfrontiersin.org |

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The application of green chemistry principles to this compound synthesis aims to minimize environmental impact and enhance sustainability. sigmaaldrich.comyale.edu This involves several key strategies:

Use of Renewable Feedstocks: Castor oil, the natural source of this compound, is a renewable feedstock. nih.govresearchgate.net Synthetic routes that utilize ricinoleic acid derived from castor oil adhere to this principle. opcw.org

Catalysis: The use of catalysts, particularly selective and reusable ones, is a core principle of green chemistry as they are superior to stoichiometric reagents. yale.edu Enzymatic catalysis, in particular, aligns well with green chemistry.

Solvent-Free Synthesis: The development of solvent-free reaction systems is a significant step towards greener processes. Immobilized lipases, for instance, can catalyze the esterification of ricinoleic acid with glycerol at elevated temperatures (60–70°C) without the need for organic solvents, achieving high yields of this compound (e.g., 95% in 24 hours using Novozyme 435). mdpi.com

Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and reduce the generation of waste is a fundamental goal. sigmaaldrich.com

Enzymatic synthesis using lipases is a prominent example of a sustainable route for this compound production. tennessee.edu Lipases are biocatalysts that can operate under mild conditions, are highly specific, and can be immobilized for reuse, reducing downstream processing costs and environmental burden. tennessee.eduupt.ro

Post-Synthetic Purification Strategies for this compound Isolation and Purity Enhancement

After synthesis or extraction from natural sources, this compound often requires purification to remove impurities such as free fatty acids, mono- and diglycerides, and other residual components. Several strategies are employed for its isolation and purity enhancement:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating and quantifying this compound from other lipids. researchgate.net Techniques like reverse-phase HPLC can effectively separate triacylglycerols based on their polarity and fatty acid composition. tennessee.edu

Extraction and Refining Processes: When isolating this compound from castor oil, a series of refining steps are typically used:

Degumming: Removes phospholipids (B1166683) and gums.

Neutralization: Uses an alkali treatment to remove free fatty acids.

Decolorization: Employs adsorbents like activated clay to remove pigments.

Deodorization: Involves steam distillation under vacuum to remove volatile compounds.

Selective Precipitation: In some cases, temperature-based precipitation can be used to separate different lipid fractions.

The choice of purification strategy depends on the initial purity of the this compound and the required purity for its intended application. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for verifying the purity and structural integrity of the final product. researchgate.net

Emerging Synthetic Technologies for this compound Production

To overcome the limitations of traditional batch processing, emerging technologies are being explored for the synthesis of this compound, focusing on process intensification, automation, and improved control.

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry offers several advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved safety, and better process control. mdpi.comazolifesciences.com In a continuous flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs. azolifesciences.com This technology allows for:

Rapid Reaction Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time facilitates rapid optimization of reaction conditions.

Scalability: Scaling up a continuous flow process is often more straightforward than batch processes, as it can be achieved by extending the operation time or by running multiple reactors in parallel. chimia.ch

Integration of In-line Analysis: Analytical techniques like mass spectrometry and infrared spectroscopy can be integrated into the flow system for real-time monitoring and control. azolifesciences.com

While specific applications for the complete synthesis of this compound in continuous flow are still developing, the technology has been successfully applied to various organic transformations, including those relevant to lipid chemistry. mdpi.comnih.govrsc.org The principles of continuous flow can be applied to the catalytic esterification or transesterification reactions involved in this compound synthesis.

Microreactor Technologies in this compound Synthetic Chemistry

Microreactors, or microchannel reactors, are devices where chemical reactions occur in channels with dimensions typically below 1 mm. wikipedia.org These reactors offer an extremely high surface-area-to-volume ratio, leading to exceptional heat and mass transfer rates. mmsl.cz The benefits of using microreactor technology in chemical synthesis include:

Precise Control: Microreactors allow for precise control over reaction parameters, leading to improved yields and selectivities. chimia.chmdpi.com

Enhanced Safety: The small reaction volumes minimize the risks associated with handling highly reactive or hazardous materials. wikipedia.org

Process Intensification: Reactions can often be performed under more aggressive conditions (higher temperatures and pressures) than in batch reactors, leading to significantly faster reaction times. researchgate.net

The application of microreactor technology to this compound synthesis could enable highly efficient and controlled esterification or transesterification processes. For example, a heterogeneous catalyst could be coated onto the walls of the microchannels, allowing for an efficient continuous production process. wikipedia.org While many reactions that produce solids are unsuitable for microreactors, liquid-phase reactions like the synthesis of this compound are promising candidates for this technology. mmsl.cz

| Technology | Key Features | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Reactants flow continuously through a reactor. azolifesciences.com | Improved process control, enhanced safety, straightforward scalability, potential for automation. mdpi.comazolifesciences.comnih.gov |

| Microreactor Technology | Reactions occur in channels with sub-millimeter dimensions. wikipedia.org | Superior heat and mass transfer, precise temperature and residence time control, high yields and selectivity, enhanced safety. chimia.chmmsl.czmdpi.com |

Comprehensive Structural Elucidation and Conformational Analysis of Triricinolein

Advanced Spectroscopic Characterization of Triricinolein (B104778)

Spectroscopic methods are indispensable tools for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and stereochemistry can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise assignment of their positions within the this compound molecule. mdpi.com

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the various parts of the molecule. For instance, the protons on the glycerol (B35011) backbone exhibit characteristic chemical shifts. The proton at the sn-2 position typically appears as a multiplet around 5.26 ppm, while the protons at the sn-1 and sn-3 positions resonate at approximately 4.15 and 4.30 ppm. mdpi.com The signals for the protons on the ricinoleic acid chains are also well-defined.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons in the glycerol moiety and the various carbons along the fatty acid chains, including the carbonyl, olefinic, hydroxyl-bearing, and aliphatic carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further confirming the structural assignments. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data presented is a representative compilation from typical values found in the literature. sigmaaldrich.comresearchgate.netcarlroth.compitt.edu

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1, sn-3) | ~4.15, ~4.30 | ~62.1 |

| Glycerol CH (sn-2) | ~5.26 | ~68.9 |

| Ricinoleate (B1264116) C=O | - | ~172.8 |

| Ricinoleate CH=CH | ~5.4-5.6 | ~125-133 |

| Ricinoleate CH-OH | ~3.6 | ~71.5 |

| Ricinoleate CH₂ (aliphatic chain) | ~0.8-2.3 | ~22-34 |

| Ricinoleate CH₃ | ~0.88 | ~14.0 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. uva.nl For large molecules like this compound, "soft" ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are typically used to generate intact molecular ions with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In a typical MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. escholarship.org The resulting fragmentation pattern provides a wealth of structural information.

The fragmentation of this compound often involves the neutral loss of one or more ricinoleic acid chains from the glycerol backbone. The analysis of these fragment ions allows for the confirmation of the fatty acid composition.

Differentiating positional isomers of triglycerides, such as distinguishing between AAB and ABA type structures, can be challenging. However, specific MS techniques can provide this level of detail. nih.govuva.nl The relative abundance of fragment ions resulting from the loss of fatty acids from the sn-1/3 positions versus the sn-2 position can differ, enabling the differentiation of regioisomers. nih.gov The choice of cationizing agent (e.g., Na⁺, Li⁺, NH₄⁺) can influence the fragmentation pathways and enhance the ability to distinguish between isomers. nih.govmdpi.com For instance, the use of sodium adducts in ESI-MS/MS has been shown to provide consistent discrimination of triacylglycerol isomers. nih.gov

Advanced MS techniques, such as those involving chemical derivatization or specific fragmentation methods like ozone-induced dissociation (OzID), can be employed to pinpoint the exact location of double bonds and other functional groups within the fatty acid chains. mdpi.combiorxiv.org

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comnih.gov These techniques are highly effective for identifying the functional groups present in a molecule, as each functional group has characteristic vibrational frequencies. unl.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound displays several key absorption bands that confirm its structure:

A strong, broad band in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups on the ricinoleic acid chains. The broadness of this peak is due to hydrogen bonding. spectroscopyonline.com

A strong, sharp peak around 1745 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional groups that link the fatty acids to the glycerol backbone. researchgate.net

Bands in the 3010-3000 cm⁻¹ region are due to the C-H stretching of the olefinic (=C-H) groups.

Stretching vibrations of the C-H bonds in the aliphatic chains appear in the 2925 cm⁻¹ and 2855 cm⁻¹ region.

The C-O stretching vibrations of the ester and alcohol groups are typically observed in the 1250-1000 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. photothermal.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and C=C double bonds. photothermal.com In the Raman spectrum of this compound, characteristic peaks would include:

A strong band around 1655 cm⁻¹ corresponding to the C=C stretching vibration.

A band near 1440 cm⁻¹ due to CH₂ scissoring vibrations.

Stretching vibrations of the C-C single bonds in the aliphatic chain.

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in this compound. nih.gov

Table 2: Key Vibrational Frequencies for this compound. Data is a representative compilation from typical values found in the literature. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3500 (broad) | - |

| C-H (Olefinic) | Stretching | 3010-3000 | 3010-3000 |

| C-H (Aliphatic) | Stretching | 2925, 2855 | 2925, 2855 |

| C=O (Ester) | Stretching | ~1745 | ~1745 |

| C=C (Olefinic) | Stretching | ~1655 | ~1655 |

| C-O (Ester/Alcohol) | Stretching | 1250-1000 | - |

This compound is a chiral molecule due to the presence of a stereocenter at the C-12 position of each of the three ricinoleic acid chains, which has an (R) configuration. nih.gov The glycerol backbone can also contribute to chirality depending on the arrangement of the fatty acid chains.

Optical Activity: As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter and can be used as a parameter for its characterization.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-visible light. nih.gov While the chromophores in this compound (ester, double bond) are not inherently strong, they are in a chiral environment, which can give rise to a measurable ECD signal. This can provide information about the electronic transitions and the spatial arrangement of these groups.

The application of chiroptical techniques is crucial for confirming the (R) configuration at the C-12 position of the ricinoleic acid moieties and for understanding the preferred solution-state conformation of the entire this compound molecule.

Crystallographic and Conformational Studies of this compound

While spectroscopic methods provide detailed information about the local structure and conformation in solution, X-ray crystallography offers a precise picture of the molecular arrangement in the solid state.

Triglycerides, including this compound, are known to exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms. researchgate.netusu.edu Each polymorph has a different arrangement of molecules in the crystal lattice, resulting in different physical properties such as melting point and stability. rigaku.com X-ray diffraction (XRD) is the primary technique for studying these crystalline polymorphs. unibo.it

The common polymorphs of triglycerides are denoted as α, β', and β, in order of increasing stability. wur.nl

The α form is the least stable and has a hexagonal chain packing.

The β' form has an intermediate stability with an orthorhombic chain packing.

The β form is the most stable and exhibits a triclinic chain packing. researchgate.net

By analyzing the XRD patterns of this compound crystallized under different conditions, it is possible to identify the different polymorphs and study the transitions between them. Single-crystal X-ray diffraction (SCXRD), if suitable single crystals can be grown, can provide the most detailed structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the molecules in the crystal lattice. researchgate.netnih.gov This would reveal the exact conformation of the glycerol backbone and the ricinoleic acid chains in the solid state.

While specific crystallographic data for this compound is not abundantly available in the public domain, the general principles of triglyceride crystallography can be applied to understand its expected solid-state behavior.

Table 3: General Characteristics of Triglyceride Polymorphs. This table represents general characteristics and typical d-spacings for triglycerides. researchgate.net

| Polymorph | Crystal System | Chain Packing | Typical Short d-spacing (Å) | Stability |

| α | Hexagonal | Loose | ~4.15 | Least Stable |

| β' | Orthorhombic | Moderately Dense | ~4.2 and ~3.8 | Intermediate |

| β | Triclinic | Most Dense | ~4.6 | Most Stable |

Molecular Modeling and Dynamics Simulations of this compound Conformations and Interactions

Molecular modeling and dynamics simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. While specific, in-depth simulation studies exclusively on this compound are not extensively documented in publicly available literature, the principles of these simulations as applied to triacylglycerols (TAGs) in general provide a framework for understanding its likely conformational landscape.

Molecular dynamics simulations of TAGs typically involve the use of force fields to model the interatomic interactions. These simulations can reveal how the molecule folds and moves over time, providing insights into its preferred shapes and how it interacts with other molecules. For this compound, with its three ricinoleic acid chains attached to a glycerol backbone, simulations would focus on the rotational freedom around the various single bonds, leading to a multitude of possible conformations. The presence of a double bond and a hydroxyl group on each acyl chain adds complexity to its conformational possibilities compared to simpler saturated TAGs.

Simulations can also elucidate the nature of intramolecular and intermolecular interactions. Key interactions for this compound would include:

Van der Waals forces: Between the long hydrocarbon portions of the fatty acid chains.

Dipole-dipole interactions: Involving the ester groups of the glycerol backbone and the hydroxyl groups on the ricinoleic acid chains.

Hydrogen bonding: The hydroxyl groups on the ricinoleic acid chains can act as both hydrogen bond donors and acceptors, leading to specific intramolecular and intermolecular interactions that significantly influence conformation and packing.

In the context of related molecules, simulations of other TAGs have shown that the glycerol backbone can adopt various conformations, often described by the orientation of the acyl chains relative to each other. These can range from more extended, "tuning fork" like structures to more compact, folded arrangements. The specific conformations of this compound would be further influenced by the interactions of the hydroxyl groups, potentially leading to unique folded structures stabilized by intramolecular hydrogen bonds.

Influence of Solvent and Temperature on this compound Conformational Preferences

The conformational preferences of this compound are significantly influenced by its environment, particularly the solvent and temperature. These factors affect the balance of forces that determine the most stable molecular shapes.

Influence of Solvent:

The polarity of the solvent plays a critical role in determining the conformation of this compound.

In nonpolar solvents , such as hexane (B92381), the nonpolar hydrocarbon chains of this compound will be well-solvated. The molecule is likely to adopt more extended conformations to maximize favorable interactions with the solvent. The polar ester and hydroxyl groups will tend to cluster together to minimize their exposure to the nonpolar environment.

In polar solvents , the situation is reversed. The polar groups will preferentially interact with the solvent, while the nonpolar chains will tend to associate with each other due to the hydrophobic effect. This can lead to more compact, folded conformations where the hydrocarbon tails are shielded from the polar solvent. The presence of hydroxyl groups in this compound makes its behavior in polar solvents more complex than that of non-hydroxylated TAGs.

The use of different solvents is a key aspect of analytical techniques like High-Performance Liquid Chromatography (HPLC) for separating TAGs like this compound. For instance, a mobile phase of hexane, 2-propanol, and acetic acid has been used for the analysis of castor oil components, highlighting the role of solvent mixtures in modulating the interactions and separation of these molecules. mdpi.com

Influence of Temperature:

Temperature directly affects the kinetic energy of the molecule, influencing its conformational dynamics.

At lower temperatures , this compound will have less kinetic energy, and its conformations will be restricted to lower energy states. The molecule will be less flexible, and specific, well-defined conformations are more likely to be populated.

At higher temperatures , the increased kinetic energy allows the molecule to overcome rotational barriers more easily, leading to a wider range of accessible conformations and greater molecular flexibility. This increased motion is a key factor in the transition from solid to liquid states.

The table below summarizes the expected general influence of solvent and temperature on the conformational preferences of this compound.

| Condition | Dominant Interactions | Expected Conformational Preference |

| Nonpolar Solvent | Van der Waals forces with solvent | Extended conformations |

| Polar Solvent | Hydrophobic effect, dipole-dipole interactions with solvent | Compact, folded conformations |

| Low Temperature | Intramolecular forces, reduced kinetic energy | Less flexible, more defined conformations |

| High Temperature | Increased kinetic energy | More flexible, wider range of conformations |

Polymorphism and Phase Behavior of this compound in Different States

Polymorphism is the ability of a solid substance to exist in multiple crystalline forms, each with a distinct crystal lattice structure. This phenomenon is common in triacylglycerols and significantly impacts their physical properties, such as melting point, solubility, and stability. researchgate.netjagiellonskiecentruminnowacji.pl The specific polymorphic behavior of this compound is a critical aspect of its material science.

Triacylglycerols typically exhibit three main polymorphic forms, denoted as α, β', and β, in order of increasing stability and melting point. researchgate.net

α (Alpha) form: This is the least stable polymorph, with the lowest melting point. It is often formed upon rapid cooling from the melt. The hydrocarbon chains are loosely packed in a hexagonal sublattice.

β' (Beta prime) form: This form has intermediate stability and a melting point between the α and β forms. The chains are packed in an orthorhombic sublattice, which is more ordered than the hexagonal packing of the α form.

β (Beta) form: This is the most stable polymorph with the highest melting point. It is characterized by a triclinic sublattice, representing the most efficient packing of the acyl chains.

The transitions between these polymorphic forms are generally irreversible and proceed from a less stable to a more stable form (α → β' → β). These transformations can occur in the solid state or be mediated by melting and recrystallization. researchgate.net The rate of these transitions is influenced by factors such as temperature, time, and the presence of impurities.

The phase behavior of this compound, like other TAGs, can be studied using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and polarized light microscopy. researchgate.netamericanpharmaceuticalreview.com DSC can be used to measure the temperatures and enthalpies of melting and crystallization for the different polymorphic forms. XRD provides information about the crystal lattice structure, allowing for the identification of the specific polymorphs present. jagiellonskiecentruminnowacji.pl

The table below outlines the general characteristics of the common polymorphic forms of triacylglycerols, which are expected to be relevant to this compound.

| Polymorphic Form | Relative Stability | Packing | Melting Point | Formation Conditions |

| α (Alpha) | Least Stable | Hexagonal | Lowest | Rapid cooling from melt |

| β' (Beta prime) | Intermediate | Orthorhombic | Intermediate | Slower cooling or transformation from α |

| β (Beta) | Most Stable | Triclinic | Highest | Slow cooling or transformation from β' |

The study of the polymorphism and phase transitions of this compound is essential for applications where its physical state is important, such as in the formulation of cosmetics, pharmaceuticals, and industrial lubricants.

Reactivity, Degradation Kinetics, and Stability of Triricinolein

Hydrolysis Pathways and Kinetics of Triricinolein (B104778)

Hydrolysis of this compound involves the cleavage of its ester bonds, resulting in the stepwise release of ricinoleic acid and the formation of diricinolein, monoricinolein, and ultimately glycerol (B35011). This process can be initiated through enzymatic or chemical means under different conditions.

Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of triglycerides. The enzymatic hydrolysis of this compound is a stepwise process that occurs at the oil-water interface. The reaction mechanism involves the adsorption of the lipase (B570770) to the interface, followed by the formation of an enzyme-substrate complex and subsequent cleavage of the ester bonds.

The process for this compound proceeds as follows:

This compound → Diricinolein + Ricinoleic Acid

Diricinolein → Monoricinolein + Ricinoleic Acid

Monoricinolein → Glycerol + Ricinoleic Acid

Various lipases have been studied for their efficacy in hydrolyzing castor oil, which is approximately 90% this compound. Lipases exhibit specificity regarding the position of the fatty acid on the glycerol backbone. For instance, sn-1,3 specific lipases preferentially cleave the ester bonds at the outer (sn-1 and sn-3) positions of the triglyceride. A study on a novel sn-1,3 lipase from Ricinus communis (RcLipase) demonstrated its ability to hydrolyze triglycerides to produce 1,2(2,3)-diglycerides (DAG) and 1,3-DAG nih.gov. Other lipases, such as Lipozyme TL IM from Thermomyces lanuginosus, have also been shown to be highly effective, achieving a high conversion rate in the hydrolysis of castor oil nih.gov. The efficiency of the hydrolysis can be influenced by factors such as pH, temperature, enzyme concentration, and the water-to-oil ratio.

This compound can undergo chemical hydrolysis under acidic, basic (saponification), or neutral (high temperature and pressure) conditions. The reaction pathway is a stepwise cleavage of the ester bonds, similar to enzymatic hydrolysis, yielding di- and monoricinolein as intermediates and ricinoleic acid and glycerol as final products.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond to release ricinoleic acid and the corresponding glyceride (diricinolein, monoricinolein, or glycerol). The process requires a catalyst, such as sulfuric acid, and typically involves high temperatures.

Neutral Hydrolysis (Hydrothermal) : This process, also known as the Colgate-Emery process, involves the hydrolysis of this compound using high-pressure steam at high temperatures (250-350°C) without a catalyst. The high temperature and pressure increase the miscibility of water in the oil phase and provide the necessary activation energy for the cleavage of the ester bonds.

The rate of this compound hydrolysis is dependent on the catalyst, temperature, pressure, and reactant concentrations. Kinetic studies provide insight into the reaction mechanisms and the stability of the triglyceride under various conditions.

For enzymatic hydrolysis, the kinetics are often described using models like the Michaelis-Menten or Ping Pong Bi-Bi mechanisms, which account for the interfacial nature of the reaction. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters. A lower Km value indicates a higher affinity of the enzyme for the substrate. Studies on a lipase from Ricinus communis (RcLipase) determined the kinetic parameters for the hydrolysis of castor oil and other triglycerides, as shown in the table below nih.gov. Another study using Lipozyme TL IM reported an optimal conversion of 96.2 ± 1.5% under specific conditions, highlighting the efficiency of enzymatic methods nih.gov.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Castor Oil | 0.13 ± 0.01 | 54.32 ± 3.67 | 417.84 |

| Tripalmitin | 0.17 ± 0.01 | 36.81 ± 5.94 | 216.52 |

| Triolein (B1671897) | 0.21 ± 0.01 | 36.46 ± 4.89 | 173.61 |

Oxidative Degradation Reactions and Product Formation of this compound

The presence of a carbon-carbon double bond in each ricinoleic acid chain makes this compound susceptible to oxidative degradation. This process, which can be initiated by heat, light, or metal ions, leads to the formation of various oxidation products that can affect the quality and stability of the oil.

Autoxidation is a free-radical chain reaction that occurs in the presence of atmospheric oxygen. The mechanism involves three main stages: initiation, propagation, and termination au.dk.

Initiation : This stage involves the formation of a free radical. The process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the double bond (the allylic position) in the ricinoleic acid chain. This abstraction is facilitated by initiators like heat, light, or trace metals, resulting in a lipid alkyl radical (R•). RH + Initiator → R• + H•

Propagation : The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated ricinoleic acid chain (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical continues the chain reaction. R• + O₂ → ROO• ROO• + RH → ROOH + R•

Hydroperoxides are the primary products of autoxidation. The kinetics of autoxidation for triglycerides can be complex, and the rate is proportional to the substrate concentration and the square root of the rate of chain initiation nih.gov.

Termination : The chain reaction is terminated when free radicals combine to form stable, non-radical products. R• + R• → RR R• + ROO• → ROOR ROO• + ROO• → ROOR + O₂

The hydroperoxides formed are unstable and can decompose to form secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which contribute to rancidity.

Photo-oxidation is the degradation of this compound initiated by light, often in the presence of a photosensitizer (e.g., chlorophyll, riboflavin). This process can proceed through two primary mechanisms, known as Type I and Type II reactions nih.govresearchgate.net.

Type I Mechanism (Contact-Dependent) : The photosensitizer, upon absorbing light energy, becomes excited to a triplet state. In this state, it can directly interact with the this compound molecule by abstracting a hydrogen atom from an allylic position of the ricinoleic acid chain. This creates a lipid alkyl radical, which then enters the autoxidation propagation cycle described above nih.gov. Sens + hν → ¹Sens* → ³Sens* ³Sens* + RH → Sens-H• + R• R• + O₂ → ROO•

Type II Mechanism (Contact-Independent) : In this pathway, the excited triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer converts the oxygen into a highly reactive, non-radical species called singlet oxygen (¹O₂). Singlet oxygen can directly attack the double bonds in the ricinoleic acid chains via an "ene" reaction. This reaction bypasses the free-radical chain mechanism and directly forms hydroperoxides at the double bond site, leading to a different isomeric distribution of hydroperoxides compared to autoxidation nih.govresearchgate.net. ³Sens* + ³O₂ → Sens + ¹O₂ ¹O₂ + RH → ROOH

Photo-oxidation, particularly the Type II mechanism involving singlet oxygen, can proceed at a much faster rate than autoxidation. The stability of this compound against photo-oxidation is therefore dependent on the exclusion of light and the absence of photosensitizers.

Strategies for Mitigating this compound Oxidation via Antioxidant Systems

The oxidative stability of this compound, the primary triglyceride in castor oil, is a critical factor for its application in various industries. The presence of a double bond and a hydroxyl group in each ricinoleic acid moiety makes this compound susceptible to oxidation. Mitigation of this degradation pathway is commonly achieved through the incorporation of antioxidant systems. Antioxidants function by inhibiting the initial free radical reactions or by scavenging the radicals that propagate the oxidative chain reaction. nih.gov

Antioxidants are broadly classified as primary or secondary. nih.gov Primary antioxidants, such as hindered phenols and aromatic amines, donate a hydrogen atom to lipid peroxyl radicals, thereby breaking the chain reaction. nih.gov Secondary antioxidants function by decomposing hydroperoxides, chelating metal ions that catalyze oxidation, or scavenging oxygen. The effectiveness of an antioxidant in a this compound-based system depends on factors like its chemical structure, concentration, and interaction with other components.

Research on various vegetable oils has demonstrated the efficacy of different antioxidant types. For instance, in studies on hempseed oil, the addition of antioxidants like butylated hydroxytoluene (BHT), α-tocopherol, and ascorbyl palmitate significantly limited lipid peroxidation at temperatures ranging from 25–85°C. nih.gov These antioxidants were shown to reduce the degradation constant of polyunsaturated fatty acids (PUFAs) by up to 79%. nih.gov The relative inhibitory effect of these antioxidants varied with temperature, indicating the importance of selecting an appropriate antioxidant for specific processing or storage conditions. nih.gov In general, for an antioxidant to be effective, its rate of reaction with propagating radicals must be significantly higher than the rate of the propagation step itself. mdpi.com

The table below summarizes the reduction in p-Anisidine Value (p-AV), a measure of secondary oxidation products, in hempseed oil treated with different antioxidants at elevated temperatures, illustrating the general principles applicable to mitigating triglyceride oxidation.

| Antioxidant | Incubation Temperature (°C) | Reduction in p-AV (%) |

| BHT | 70 | ~53 |

| α-Tocopherol | 70 | ~48 |

| Ascorbyl Palmitate | 70 | ~45 |

| BHT | 55 | ~50 |

| α-Tocopherol | 55 | ~39 |

| Ascorbyl Palmitate | 55 | ~42 |

| Data derived from a study on hempseed oil, demonstrating the general efficacy of antioxidant systems in mitigating lipid oxidation. nih.gov |

Thermal and Thermoxidative Decomposition Pathways of this compound

This compound exhibits distinct degradation behaviors under thermal (inert atmosphere) and thermoxidative (oxygen-containing atmosphere) conditions. The unique structure of ricinoleic acid, with its hydroxyl group, influences these decomposition pathways.

Thermogravimetric analysis (TGA) is a common technique to evaluate thermal stability. For biolubricants derived from castor oil, decomposition temperatures are significantly different in inert versus oxidative atmospheres. For example, a modified castor oil biolubricant showed a 50% mass loss at 339.04°C in an inert atmosphere, while the same mass loss occurred at 338.47°C in an oxidative atmosphere, highlighting the accelerating effect of oxygen on degradation. researchgate.netmdpi.com The onset of thermal decomposition (5% mass loss) for this biolubricant in an oxidative atmosphere was observed at 187°C. mdpi.com

The general thermal instability of triglycerides at elevated temperatures is partly due to the presence of β-hydrogen atoms, which can lead to molecular fragmentation and the formation of polymeric precipitates. researchgate.net In the case of castor oil-based polyurethane resins, thermal degradation occurs in multiple stages. The initial stage, beginning around 285°C, involves the rupture of urethane bonds and the decomposition of ester groups, releasing CO2. scnu.edu.cn Subsequent stages at higher temperatures involve further degradation into amines and smaller organic molecules. scnu.edu.cn

| Atmosphere | Temperature for 5% Mass Loss (°C) | Temperature for 50% Mass Loss (°C) |

| Inert (Nitrogen) | Not specified | 339.04 |

| Oxidative (Air) | 187 | 338.47 |

| Data for a modified castor oil-based biolubricant. mdpi.com |

Pyrolysis Behavior and Volatile Product Characterization of this compound

Pyrolysis involves the thermal decomposition of a substance in the absence of oxygen. When subjected to high temperatures, this compound breaks down into a range of smaller, more volatile molecules. The pyrolysis of ricinoleic acid, the key component of this compound, is known to produce volatile by-products at temperatures around 350°C. researchgate.net

Detailed studies on the pyrolysis of methyl ricinoleate (B1264116), a derivative of ricinoleic acid, provide insight into the specific products formed. The primary pyrolysis products are undecylenic acid methyl ester (UAME) and heptanal (HEP). nih.gov The distribution of these products is highly dependent on the heating rate. Fast pyrolysis favors the formation of UAME and HEP and results in a higher conversion of the parent molecule. nih.gov For instance, in one study, the unreacted fraction of methyl ricinoleate was 20.23% under fast pyrolysis, compared to 42.30% and 56.95% under slow pyrolysis conditions (20°C/min and 5°C/min, respectively). nih.gov

The volatile products from this compound pyrolysis are valuable in the chemical industry. Heptanal is a precursor for fragrances and flavors, while undecylenic acid (derived from its ester) is a key monomer for the production of Nylon-11, a high-performance bioplastic. nih.gov

| Pyrolysis Condition | Unreacted Methyl Ricinoleate (%) | Dehydration Products + Unreacted MR (%) |

| Fast Pyrolysis | 20.23 | Not specified |

| Slow Pyrolysis (20°C/min) | 42.30 | 56.02 |

| Slow Pyrolysis (5°C/min) | 56.95 | 73.79 |

| Data from pyrolysis of Methyl Ricinoleate (MR) at 550°C. nih.gov |

High-Temperature Degradation Mechanisms of this compound in Processing Environments

In typical industrial processing environments, such as lubrication, polymerization, or refining, this compound is exposed to high temperatures in the presence of air, metals, and other reactive species, leading to complex degradation mechanisms. These conditions promote thermoxidative degradation, which is often more aggressive than pyrolysis.

At elevated temperatures, the presence of oxygen drastically changes the degradation pathway, as seen in studies of related polymers. nih.gov For some materials, the onset of mass loss in air can occur at temperatures more than 100°C lower than in an inert nitrogen atmosphere. nih.gov This oxidation-induced degradation leads to the formation of a variety of compounds, including hydroperoxides, aldehydes, ketones, and carboxylic acids, which can increase the viscosity and acidity of the oil. mdpi.com

In food processing, such as the deodorization of vegetable oils, high temperatures (e.g., 210-270°C) can cause the hydrolysis of triacylglycerols (TAGs) into diacylglycerols (DAGs) and free fatty acids (FFAs). ital.sp.gov.br While high heat is effective at removing volatile FFAs, it can also promote the degradation of the base oil. ital.sp.gov.br The fragmentation of the triglyceride molecule at high temperatures can also lead to the formation of polymeric precipitates, which can be detrimental to the performance of lubricants. researchgate.net

Photochemical Stability and Degradation Kinetics of this compound under UV Irradiation

Exposure to ultraviolet (UV) radiation can initiate and accelerate the degradation of this compound through photo-oxidation. UV light provides the energy to generate free radicals, which then initiate the autoxidation chain reaction, similar to thermal oxidation but often proceeding at a faster rate at ambient temperatures.

Studies on other vegetable oils rich in unsaturated fatty acids demonstrate the effects of UV light. In peanuts, UV irradiation is used as an accelerated method to study oxidation. researchgate.net This exposure leads to a significant increase in the content of aldehydes, which are secondary oxidation products, and a decrease in the content of natural antioxidants like tocopherols. researchgate.net Similarly, research on flaxseed oil under UV exposure showed a rapid degradation of carotenoids and a decline in tocopherol content, indicating that these protective phytochemicals are consumed during photo-oxidation. researchgate.net

The degradation of organic molecules under UV irradiation often follows pseudo-first-order kinetics. researchgate.netnih.gov The kinetics are influenced by the wavelength of the UV light, the intensity of the radiation, and the presence of photosensitizers or radical scavengers in the medium. The degradation of this compound under UV light would primarily involve the reaction of the double bonds in the ricinoleic acid chains with photochemically generated radicals, leading to the formation of hydroperoxides and subsequent degradation products. researchgate.net

Advanced Analytical Methodologies for Triricinolein Quantification and Characterization

Chromatographic Techniques for Triricinolein (B104778) Isolation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex lipid mixtures. Various chromatographic methods have been adapted and optimized for the specific challenges presented by this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of triglycerides like this compound, a derivatization step is typically required to increase their volatility. sigmaaldrich.com This often involves the transesterification of the triglyceride into its constituent fatty acid methyl esters (FAMEs). nih.gov The resulting FAMEs, including methyl ricinoleate (B1264116) from this compound, can then be separated and identified by GC-MS. ifremer.fr

Key Research Findings:

GC-MS analysis of castor oil after methylated derivatization is a common first step to determine the fatty acid composition, which is essential for subsequent triglyceride analysis. nih.gov

The technique can be used to analyze volatile metabolites and reveal metabolic changes in organisms that produce ricinoleic acid-containing compounds. mdpi.com

Derivatization techniques, such as creating pentafluorobenzyl (PFB) esters, can enhance the sensitivity of GC-MS for fatty acid analysis. lipidmaps.org

Table 1: GC-MS Parameters for Fatty Acid Analysis (Illustrative Example)

| Parameter | Setting | Purpose |

| Column | Polar (e.g., DB-FFAP) or low-polarity (e.g., SLB-5ms) capillary column | To separate fatty acid methyl esters based on polarity and boiling point. sigmaaldrich.comnih.gov |

| Injection Mode | Split or Splitless | To introduce an appropriate amount of sample onto the column. |

| Oven Temperature Program | Ramped temperature increase (e.g., 105°C to 240°C) | To elute compounds with a wide range of boiling points. nih.gov |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Detector | Mass Spectrometer (Electron Impact or Chemical Ionization) | To identify and quantify the separated compounds. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds like this compound. torontech.com Unlike GC, HPLC can directly analyze triglycerides without the need for derivatization. isasunflower.org This makes it a more direct method for assessing the purity and quantifying the amount of this compound in a sample. isasunflower.org

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. torontech.com For triglyceride analysis, reversed-phase columns (e.g., C18) are commonly used, where non-polar compounds like this compound are retained longer. nih.govoup.com

Various detectors can be coupled with HPLC, including Ultraviolet (UV) detectors, Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS). sepscience.comresearchgate.net LC-MS, in particular, provides both retention time data and mass-to-charge ratio information, allowing for the confident identification and quantification of individual triglyceride species. nih.govoup.com

Key Research Findings:

HPLC with ELSD has been successfully used to identify and quantify sixteen molecular species of acylglycerols in castor oil, with this compound (RRR) constituting about 71% of the oil. researchgate.net

LC-MS analysis of castor oil has identified nine different triacylglycerols (TAGs), with this compound accounting for approximately 81% of the total TAG content based on peak areas. nih.govoup.comoup.com

A method for detecting and quantifying castor oil in other oils has been developed based on the presence of the this compound peak in the HPLC chromatogram. isasunflower.org

Table 2: HPLC Methods for this compound Analysis

| Method | Column | Mobile Phase | Detector | Key Finding | Reference |

| HPLC-ELSD | C18 | Acetonitrile/Acetone | ELSD | This compound content of ~71% in castor oil. | researchgate.net |

| LC-MS (APCI) | C18 | Methanol (B129727), 2-propanol, ammonium (B1175870) formate, formic acid | MS | This compound content of ~81% in castor oil. nih.govoup.comoup.com | nih.govoup.comoup.com |

| HPLC-RI | Triglyceride Column | Acetonitrile/Tetrahydrofuran (3:1) | Refractive Index | Linear relationship between this compound peak height and castor oil percentage. | isasunflower.org |

Supercritical Fluid Chromatography (SFC) for this compound Separation and Purification

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com Supercritical CO2 exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

SFC is particularly well-suited for the analysis and purification of hydrophobic compounds like triglycerides. academie-sciences.fr Its use of environmentally friendly solvents like CO2 also aligns with the principles of green chemistry. shimadzu.comselvita.com SFC can be used for both analytical-scale quantification and preparative-scale purification of this compound. nih.gov The technique's ability to handle high sample loadings makes it attractive for isolating larger quantities of pure this compound. nih.gov

Key Research Findings:

SFC is considered an environmentally friendly alternative for both analytical and purification applications of hydrophobic compounds like triacylglycerols. academie-sciences.fr

The technique is suitable for the separation of non-polar compounds, lipids, and thermally labile molecules. academie-sciences.fr

SFC is increasingly being used for chiral separations and purification in the pharmaceutical industry, demonstrating its versatility. wikipedia.orgeuropeanpharmaceuticalreview.comchromatographyonline.com

Flash SFC has shown potential for high sample loadings and increased purification productivity compared to flash liquid chromatography. nih.gov

Spectroscopic Quantification of this compound in Complex Mixtures

Spectroscopic techniques offer rapid and non-destructive methods for quantifying this compound, often with minimal sample preparation. These methods are based on the interaction of electromagnetic radiation with the sample.

Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for this compound Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require calibration curves with reference standards of the analyte itself. resolvemass.ca The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.camestrelab.com By comparing the integral of a specific this compound signal to that of an internal standard of known concentration, the absolute amount of this compound in a sample can be determined with high precision and accuracy. intertek.com

Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized for qNMR. mdpi.com For triglycerides, the signals from the glycerol (B35011) backbone are often used for quantification. mdpi.com ¹³C NMR, in particular, can provide detailed structural information, allowing for the regiospecific analysis of triglycerides, distinguishing between fatty acids at the sn-1,3 and sn-2 positions of the glycerol backbone. colab.ws

Key Research Findings:

qNMR is a versatile tool for the quantification of vegetable oils and can be applied to both ¹H and ¹³C spectra. mdpi.com

¹³C qNMR has been used to quantify the methanolysis products of castor oil during biodiesel production, including the formation of estolides. auremn.org

The technique offers a non-destructive and highly accurate alternative to chromatographic methods for purity determination and quantification. resolvemass.caintertek.com

Table 3: qNMR for Lipid Analysis

| Nucleus | Key Signals for Quantification | Advantages | Challenges |

| ¹H | Glycerol backbone protons, specific fatty acid protons | High sensitivity, rapid analysis | Signal overlap in complex mixtures. |

| ¹³C | Glycerol backbone carbons, carbonyl carbons | High resolution, detailed structural information | Lower natural abundance and sensitivity compared to ¹H. mdpi.com |

Infrared and Near-Infrared Spectroscopy for Rapid this compound Quantification

Infrared (IR) and Near-Infrared (NIR) spectroscopy are rapid, non-destructive analytical techniques that measure the absorption of IR or NIR radiation by a sample. rsc.org This absorption corresponds to the vibrations of specific chemical bonds within the molecules. For this compound, characteristic absorptions arise from functional groups such as C-H, C=O (ester), and O-H (hydroxyl).

NIR spectroscopy, in particular, has gained significant traction for the quality control of agricultural products, including oilseeds like castor beans. nir-for-food.commdpi.com By developing calibration models using multivariate data analysis techniques like Partial Least Squares (PLS) regression, NIR can be used to predict the oil content, and by extension, the this compound content, in intact seeds without any sample preparation. biochemjournal.comresearchgate.netbiochemjournal.com This makes it an ideal tool for high-throughput screening in breeding programs and for process monitoring in industrial settings. biochemjournal.comresearchgate.netbiochemjournal.comthermofisher.com

Key Research Findings:

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been successfully used to predict the oil content in castor seeds with high accuracy (r² = 0.9972). biochemjournal.comresearchgate.netbiochemjournal.com

NIR spectroscopy can differentiate between viable and non-viable castor seeds, with the spectral regions related to oil content being crucial for this determination. mdpi.com

The technique is non-destructive, allowing for the analysis of intact seeds, which is a significant advantage for preserving valuable samples. mdpi.com

Table 4: NIR Spectroscopy for Castor Seed Analysis

| Parameter | Wavelength Range (nm) | Calibration Model | Key Performance Metric | Reference |

| Oil Content | 1000-2500 | Partial Least Squares (PLS) Regression | r² = 0.9972, SEP = 0.0848 | biochemjournal.comresearchgate.netbiochemjournal.com |

| Seed Viability | 965-1701 | Partial Least Squares Discriminant Analysis (PLS-DA) | Prediction Accuracy: 98.7% (Training), 99.6% (Test) | mdpi.com |

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex lipid matrices. researchgate.net These approaches provide both high-resolution separation and specific identification of individual components, which is crucial for the comprehensive characterization of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and its Non-Volatile Transformation Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of triacylglycerols (TAGs) like this compound. marinelipids.canih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of individual TAG species within complex mixtures such as castor oil. researchgate.netmarinelipids.ca

The analysis of castor oil by LC-MS has identified this compound as the major triacylglycerol, constituting approximately 71-81% of the total TAG content. researchgate.netscienceopen.com In addition to the predominant this compound, other minor acylglycerols containing ricinoleic acid have also been identified. researchgate.net The use of reversed-phase liquid chromatography is common for TAG analysis, where separation is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. researchgate.net Due to the presence of hydroxyl groups, the TAGs in castor oil may not follow the typical elution patterns based on the equivalent carbon number (ECN), necessitating modified rules for characterization. researchgate.net

Fragmentation Analysis and Structural Elucidation:

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting product ions. In the analysis of this compound and other ricinoleate-containing TAGs, electrospray ionization (ESI) is commonly used, often with the addition of adduct-forming salts like sodium acetate (B1210297) to enhance ionization. The fragmentation of the sodiated molecular ion of a triacylglycerol in MS/MS experiments typically involves the neutral loss of one or more fatty acid chains. For instance, in the analysis of castor oil, the fragment ion corresponding to the loss of one ricinoleic acid from the molecular ion of a diricinoleoyl-triacylglycerol can be observed, aiding in the identification of the fatty acid constituents. nih.gov More advanced techniques like MS³ can provide even more detailed structural characterization of TAGs. nih.gov

Non-Volatile Transformation Products: